1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile involves complex chemical processes. A notable method involves the cyclization of 2-cyanomethyl-1,1,3,3-propenetetracarbonitrile, leading to the formation of this compound as a sole product under certain conditions (Atkinson & Johnson, 1968). Another approach involves a facile one-pot synthesis method starting from ortho-aminobenzaldehydes (Wang, Boschelli, Johnson, & Honores, 2004).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its planarity and alignment with other molecular ions in its class. For example, in a related compound, the molecule was found to be essentially planar, aligning in a nearly coplanar manner with related ions, indicating similar structural traits (Mudraboyina, Wang, Newbury, & Wisner, 2011).
Chemical Reactions and Properties
The chemical reactions of 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile include its interaction with carbonyl derivatives, leading to various derivatives of the pyrimido-naphthyridine system (Atkinson & Johnson, 1968). Its chemical properties are influenced by the presence of amino and carbonitrile groups, which play a significant role in its reactivity and potential applications.
Scientific Research Applications
Biological Activities and Therapeutic Potential
The 1,8-naphthyridine derivatives, including compounds structurally related to 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile, exhibit a broad spectrum of biological properties, making them potent scaffolds in therapeutic and medicinal research. Their applications span antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Furthermore, these compounds have shown promise in the treatment of neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression, showcasing their versatility in pharmaceutical chemistry and drug discovery.
Mechanisms of Action and Future Directions
The diverse biological activities of 1,8-naphthyridine derivatives are attributed to their ability to interact with various biological targets, including enzymes, receptors, and DNA. These interactions often involve noncovalent bonding due to the large π-deficient conjugated planar structure of the naphthyridine moiety, which facilitates interaction with biological cations, anions, and macromolecules. This interaction profile underscores the potential of 1,8-naphthyridine derivatives in the development of new therapeutic agents and highlights the need for further research to explore these compounds for additional biological activities.
For detailed insights and a comprehensive understanding of the biological activities and therapeutic potential of 1,8-naphthyridine derivatives, please refer to the following sources:
- (Alka Madaan, Ritu Verma, Vivek Kumar, Anu T. Singh, S. Jain, M. Jaggi, 2015)
- (V. K. Gurjar, D. Pal, 2018)
- (Huo-Hui Gong, Dinesh Addla, Jing-Song Lv, Cheng‐He Zhou, 2016)
Safety And Hazards
properties
IUPAC Name |
1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-17-7-3-5-6(4-12)11(18-2)16-10(14)8(5)9(13)15-7/h3H,1-2H3,(H2,13,15)(H2,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTPNGNIVWZAAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=C1)C(=C(N=C2N)OC)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352612 |
Source
|
Record name | 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile | |
CAS RN |
19858-61-8 |
Source
|
Record name | 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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